(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Overview
Description
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the pyrazole family It is characterized by a pyrazole ring substituted with two methyl groups at positions 1 and 3, and a hydroxymethyl group at position 5
Mechanism of Action
Target of Action
The primary targets of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol are metal ions, particularly copper (II) ions . These ions are essential for the catalytic activity of certain enzymes, such as catecholase .
Mode of Action
This compound interacts with its targets by coordinating to the metal ions . This compound provides one pyrazole sp2-nitrogen, which is capable of coordinating to the metal . The interaction with the metal ions results in the formation of complexes that have catalytic properties .
Biochemical Pathways
The compound affects the oxidation reaction of catechol to o-quinone . This reaction is part of the biochemical pathway involving catecholase, an enzyme that catalyzes the oxidation of phenols (such as catechol) to quinones . Quinones are then polymerized to form melanin, a pigment found in many organisms .
Pharmacokinetics
The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the formation of complexes , which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the catalysis of the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
Action Environment
Environmental factors such as the type of solvent can influence the compound’s action, efficacy, and stability . The type of solvent contributes to the interaction and dilution of reactants in the solvent . Additionally, the composition ratios of ligands and metal salts as well as the type of anion in the metal salt can impact the formation of complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, allowing for efficient and scalable production. The use of catalysts, such as metal complexes, can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding pyrazole derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (1,3-Dimethyl-1H-pyrazol-5-yl)formaldehyde or (1,3-Dimethyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: (1,3-Dimethyl-1H-pyrazole).
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is used as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal complexes, which can serve as catalysts in various chemical reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with biological targets.
Medicine
The compound is being investigated for its potential therapeutic applications. Its derivatives have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its derivatives are used in the synthesis of polymers and other materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dimethyl-1H-pyrazole)
- (1,3-Dimethyl-1H-pyrazol-5-yl)formaldehyde
- (1,3-Dimethyl-1H-pyrazol-5-yl)carboxylic acid
Uniqueness
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDKMVLHCJODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380017 | |
Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57012-20-1 | |
Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-dimethyl-1H-pyrazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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